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Compound of Interest

8-Chloro[1,2,4]triazolo[1,5-
Compound Name:
ajpyrazine

Cat. No.: B1319473

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)
of 8-substituted triazolopyrazine analogs, focusing on their potential as therapeutic agents. The
information is tailored for researchers, scientists, and drug development professionals,
presenting quantitative data, detailed experimental methodologies, and visual representations
of relevant biological pathways.

Comparative Analysis of Biological Activity

The biological activity of 8-substituted triazolopyrazine analogs has been evaluated against
various targets, including protozoan parasites and protein kinases. The following tables
summarize the quantitative data from these studies, highlighting the impact of different
substituents at the 8-position on the compounds' potency and selectivity.

Anti-cryptosporidium Activity of 8-Substituted
Triazolopyridazine Analogs

Simple methyl substitutions at the 8-position of the triazolopyridazine ring were found to be
poorly tolerated, leading to a significant loss of potency against Cryptosporidium parvum.[1]
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Substitution at

Cp HCT-8 EC50

Fold Change vs.

Compound . .
Position 8 (M) Unsubstituted

2a H

16a CHs >50 >50-100 fold loss

16b CHs >50 >50-100 fold loss

Antimalarial Activity of 8-Substituted Triazolopyrazine

Analogs

Substitutions at the C-8 position of the triazolopyrazine scaffold have been explored for their

antimalarial activity against Plasmodium falciparum. While some substitutions are detrimental,

certain tertiary alkylamines have shown moderate activity.

Substitution at

Cytotoxicity

Compound R Pf 3D7 IC50 (pM) (HEK293, IC50 in
HM)

1 H >80

10 Tertiary Alkylamine 9.90 - 23.30 >80

11 Tertiary Alkylamine 9.90 - 23.30 >80

12 Tertiary Alkylamine 9.90 - 23.30 >80

13 Tertiary Alkylamine 9.90-23.30

14 Tertiary Alkylamine 9.90 - 23.30

Kinase Inhibitory Activity of 8-Amino-imidazo[1,5-
a]pyrazine Analogs

A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and selective

reversible inhibitors of Bruton's tyrosine kinase (BTK).
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R Group on Phenyl

Compound Linker BTK IC50 (nM) Cellular IC50 (nM)
1 H 1.3 10

2 4-F 1.1 12

3 3-F 0.9 8

Dual c-Met/VEGFR-2 Inhibitory Activity of Triazolo[4,3-
a]pyrazine Derivatives

Several[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as
dual inhibitors of c-Met and VEGFR-2, demonstrating potent anti-proliferative activity against

various cancer cell lines.
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c-Met VEGFR- A549 MCF-7 Hela
Compo
d R? R? IC50 21C50 IC50 IC50 IC50
un
(nM) (HM) (M) (M) (M)
5-
(trifluoro
methyl)-1 1.89 + 211+ 256+
17a H 55 -
H- 0.15 0.21 0.33
pyrazol-
3-yl
5-
(trifluoro
methyl)-1 155+ 1.87 + 203+
17e 4-F 77 -
H- 0.12 0.19 0.28
pyrazol-
3-yl
5-
(trifluoro
methyl)-1 0.98 + 1.05+ 1.28 +
171 3-Cl,4-F  26.00 2.6
H- 0.08 0.17 0.25
pyrazol-
3-yl
o 0.85 0.92 1.15%
Foretinib - - 19.00
0.07 0.11 0.19

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against purified protein kinases (c-Met, VEGFR-2, BTK).

General Principle: A common method is a luminescent kinase assay, such as the ADP-Glo™
Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A
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decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

Recombinant human kinase enzyme (c-Met, VEGFR-2, or BTK)

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT)
Substrate (e.g., a synthetic peptide or protein like Poly(Glu,Tyr) 4:1)

ATP

Test compounds dissolved in DMSO

ADP-GIlo™ Kinase Assay kit (Promega) or similar

384-well or 96-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compounds in kinase buffer.

In a multi-well plate, add the kinase enzyme, the substrate/ATP mix, and the diluted test
compounds. Include a no-inhibitor control (DMSO vehicle).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the
kinase reaction to proceed.

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a
luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.
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o Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the
vehicle control.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using
appropriate software.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell
lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble
formazan, which has a purple color. The amount of formazan produced is directly proportional
to the number of living cells.

Materials:
e Cancer cell lines (e.g., A549, MCF-7, Hela)

e Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
and antibiotics

e Test compounds dissolved in DMSO
e MTT solution (5 mg/mL in PBS)

« DMSO

e 96-well plates

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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o Treat the cells with various concentrations of the test compounds and a vehicle control
(DMSO).

 Incubate the cells for a specified period (e.g., 72 hours).
e Add MTT solution to each well and incubate for 4 hours at 37°C.
e Remove the medium and dissolve the formazan crystals in DMSO.

o Measure the absorbance at a specific wavelength (e.g., 492 nm with a reference wavelength
of 630 nm) using a microplate reader.[4]

o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the IC50 value, the concentration of the compound that causes 50% inhibition of
cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted
by 8-substituted triazolopyrazine analogs and a general workflow for identifying and
characterizing these inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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